Methyl 4-methylnicotinate hydrochloride
Overview
Description
Methyl 4-methylnicotinate hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl It is a derivative of nicotinic acid and is used in various scientific research applications
Mechanism of Action
Target of Action
Methyl 4-methylnicotinate hydrochloride, also known as Methyl nicotinate, is primarily used to treat muscle and joint pain . It acts as a rubefacient, a substance that causes redness of the skin by causing dilation of the capillaries and an increase in blood circulation .
Mode of Action
The mode of action of this compound involves peripheral vasodilation . This compound enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The release of prostaglandin D2, a potent vasodilator and inhibitor of platelet aggregation, indicates potential involvement in the arachidonic acid pathway .
Pharmacokinetics
Given its use as a topical agent, it can be inferred that the compound is primarily absorbed through the skin at the site of application .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, causing local vasodilation and increased blood flow, which can help alleviate pain and discomfort .
Biochemical Analysis
Cellular Effects
Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Molecular Mechanism
Its parent compound, methyl nicotinate, is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylnicotinate hydrochloride can be synthesized through the esterification of 4-methyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux and then purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylnicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methyl-nicotinic acid, 4-methyl-nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-methylnicotinate hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.
Nicotinic acid:
Uniqueness
Methyl 4-methylnicotinate hydrochloride is unique due to its specific methyl substitution at the 4-position of the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. The compound’s hydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .
Biological Activity
Methyl 4-methylnicotinate hydrochloride is a derivative of niacin that exhibits notable biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and data tables.
Target and Mode of Action
Methyl 4-methylnicotinate primarily targets the prostaglandin D2 (PGD2) pathway, promoting its release, which plays a crucial role in its vasodilatory effects. The compound enhances local blood flow through peripheral vasodilation when applied topically .
Biochemical Pathways
The compound is involved in the nicotinamide metabolic pathway , which is significant for its biological functions. Following topical application, it undergoes hydrolysis to nicotinic acid, contributing to its pharmacological effects .
Pharmacokinetics
Absorption and Distribution
Methyl 4-methylnicotinate is characterized by high gastrointestinal absorption and is capable of penetrating the blood-brain barrier (BBB). In human studies, approximately 80-90% of the compound can penetrate the skin effectively, facilitating rapid absorption .
Metabolism
Upon dermal application, it is hydrolyzed to nicotinic acid and methanol. The half-life in the dermis ranges from 3 to 10 minutes, indicating a quick onset of action .
Excretion
After topical administration, about 15% of the dose is excreted in urine within 108 hours, primarily as nicotinic acid .
Biological Effects
Vasodilation
Methyl 4-methylnicotinate induces significant cutaneous erythema due to vasodilation of peripheral blood capillaries. Studies have shown that this effect can be inhibited by NSAIDs, which reduce perfusion increases by up to 82%, indicating a strong involvement of the prostaglandin pathway .
Non-invasive Detection of Tuberculosis
This compound has been identified as a volatile organic marker for Mycobacterium tuberculosis , facilitating non-invasive screening for tuberculosis infections through breath analysis. Its detection in human breath allows rapid and accurate epidemic screening.
Table 1: Summary of Key Biological Activities
Case Study: Vasodilatory Response
A study assessing the vasodilatory effect of methyl nicotinate on healthy subjects indicated that the application resulted in a significant increase in microvascular perfusion. The study utilized laser speckle contrast imaging to measure changes in blood flow, demonstrating that inhibition of prostaglandin synthesis markedly reduced this response .
Properties
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYIAUAYMJMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743727 | |
Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352443-13-0 | |
Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.